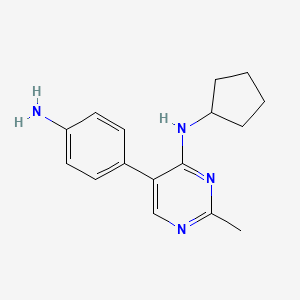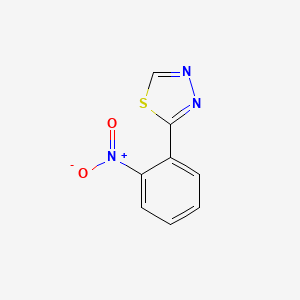
2-(2-Nitrophenyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Nitrophenyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the nitrophenyl group at the 2-position of the thiadiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzoyl chloride with thiosemicarbazide under acidic conditions. The reaction proceeds as follows:
Formation of Thiosemicarbazone: 2-nitrobenzoyl chloride reacts with thiosemicarbazide to form 2-nitrobenzoyl thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Nitrophenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace the nitro group or other substituents on the aromatic ring.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1,3,4-thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2-Nitrophenyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized thiadiazoles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications. Derivatives of this compound have shown promise in preclinical studies for treating various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-(2-Nitrophenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with enzymes, receptors, or other molecular targets. For example, its antimicrobial activity could be due to the inhibition of essential bacterial enzymes or disruption of cell membrane integrity. The exact molecular pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Nitrophenyl)-1,3,4-thiadiazole: Similar structure but with the nitro group at the 4-position.
2-Phenyl-1,3,4-thiadiazole: Lacks the nitro group, leading to different chemical properties.
2-(2-Aminophenyl)-1,3,4-thiadiazole: Reduction product of 2-(2-Nitrophenyl)-1,3,4-thiadiazole.
Uniqueness
This compound is unique due to the presence of both the nitro group and the thiadiazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The nitro group can participate in various chemical transformations, making the compound versatile for synthetic applications.
Propiedades
Número CAS |
353498-24-5 |
|---|---|
Fórmula molecular |
C8H5N3O2S |
Peso molecular |
207.21 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)7-4-2-1-3-6(7)8-10-9-5-14-8/h1-5H |
Clave InChI |
RVIKHNSRMLDCSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN=CS2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Chlorophenyl)-3-ethylimidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B12909533.png)

![4-Chloro-5-({[(4-nitrophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12909542.png)
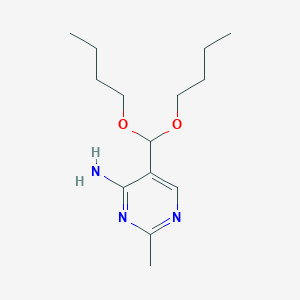
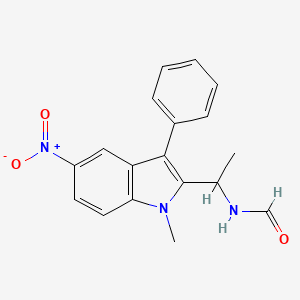
![(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide](/img/structure/B12909568.png)
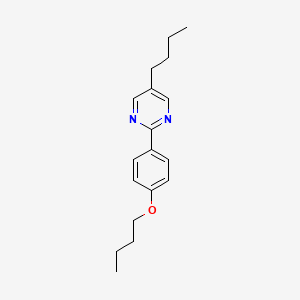
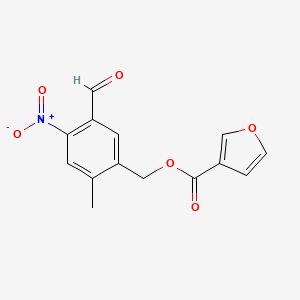
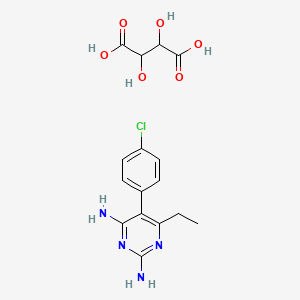

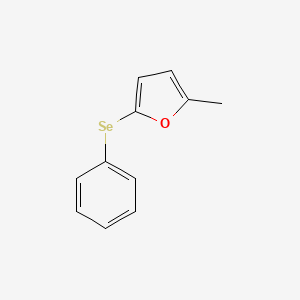

![4-isopropyl-1-phenyl-8,9-dihydrofuro[3,2-f]quinazolin-3(4H)-one](/img/structure/B12909599.png)
